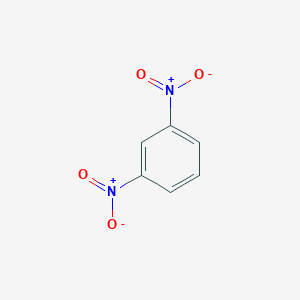

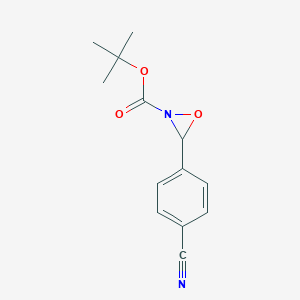

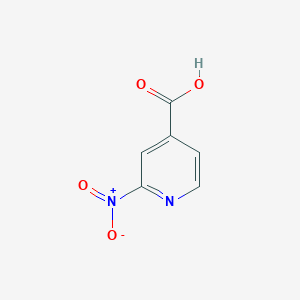

2-nitropyridine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitropyridine-4-carboxylic acid is a compound that is structurally related to various nitropyridine derivatives which have been studied for their interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of nitropyridine derivatives can be complex, involving multiple steps and reagents. For instance, a one-pot synthesis method for 2-substituted 3-nitropyridines has been developed, which involves a ring transformation of 1-methyl-3,5-dinitro-2-pyridones with ammonia and enamines derived from ketones. This process proceeds via an addition-addition-elimination-elimination mechanism, indicating the potential for complex reaction pathways in the synthesis of related compounds like this compound .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives is often determined using X-ray crystallography. For example, the structure of 2-amino-4-nitropyridine was determined to belong to the monoclinic system with specific space group parameters. The crystal is built of layers with molecules joined into dimers by hydrogen bonds, forming rings of symmetry . This information suggests that this compound may also exhibit a complex molecular structure with potential for intermolecular interactions.

Chemical Reactions Analysis

Nitropyridine derivatives can undergo various chemical reactions, including nitrosation. The nitrosation of methylaminopyridines, for example, is first-order in both the amine and nitrous acid, leading to the formation of nitrosamines. This reaction's rate is influenced by the concentration of acids and salts in the solution, indicating that the reactivity of this compound could also be sensitive to reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be deduced from their molecular structures and the types of intermolecular interactions they participate in. For instance, the presence of hydrogen bonds in the crystal structure of 2-amino-4-nitropyridine affects its vibrational spectra, as observed in IR and Raman spectroscopy studies . Similarly, the cocrystals of 2-amino-4-nitrobenzoic acid demonstrate the importance of hydrogen bonding in determining the supramolecular architecture of these compounds . These insights suggest that this compound may also exhibit distinct physical properties influenced by its ability to form hydrogen bonds and other intermolecular interactions.

Scientific Research Applications

Spin-Labeled Amino Acids in Biochemistry

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 2-nitropyridine-4-carboxylic acid, is utilized as a spin-labeled amino acid in material science and biochemistry. It has shown effectiveness as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).

Synthesis and Anticoccidial Activity

Nitropyridinecarboxamides, including this compound derivatives, have been synthesized and evaluated for their anticoccidial activity. These compounds were found to be active against Eimeria tenella, an organism causing coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977).

Molecular Structural Analysis

Research on 2-nitropyridine derivatives has contributed to understanding molecular structures and interactions. For instance, studies on 2-amino-4-nitrobenzoic acid, a related compound, have provided insights into molecular interactions and crystal structures (Wardell & Tiekink, 2011).

Applications in Organic Synthesis

Derivatives of this compound have been employed in the synthesis of various organic compounds. This includes the preparation of functionalized imidazo[4,5-b]pyridines and oxazolo-[5,4-b]pyridines, showcasing the versatility of this compound in synthetic chemistry (Batt & Houghton, 1995).

Electrochemical Studies

Electrochemical reduction studies involving 4-nitropyridine, a closely related compound, have provided significant insights into the reduction mechanisms of aromatic nitro compounds in aqueous media (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Optical Studies

2-Carboxylic acid-4-nitropyridine-1-oxide and similar compounds have been analyzed for their linear optical susceptibilities, contributing to the understanding of molecular polarizabilities and crystal linear susceptibilities (Kanoun, Botek, & Champagne, 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that nitropyridines can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Nitropyridines, in general, are known to participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .

properties

IUPAC Name |

2-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 |

Source

|

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33225-74-0 |

Source

|

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.